molecular formula C41H84O21 B3079038 m-PEG20-alcohol CAS No. 1059605-06-9

m-PEG20-alcohol

Cat. No. B3079038
CAS RN: 1059605-06-9
M. Wt: 913.1 g/mol
InChI Key: LBIAEEJHXWQGAM-UHFFFAOYSA-N
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Description

M-PEG20-alcohol is a PEG-based PROTAC linker . It belongs to the PEG class and can be used in the synthesis of PROTAC molecules . The molecular formula of m-PEG20-alcohol is C41H84O21 .


Synthesis Analysis

M-PEG20-alcohol is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The molecular structure of m-PEG20-alcohol is complex and requires advanced tools for analysis . These tools can provide a comprehensive overview of the different classes of nanoparticles and their novel or enhanced physicochemical properties .


Chemical Reactions Analysis

M-PEG20-alcohol is involved in the synthesis of PROTACs . The process involves the connection of two different ligands by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein .


Physical And Chemical Properties Analysis

The physical and chemical properties of m-PEG20-alcohol are unique due to its PEG-based structure . These properties are different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Scientific Research Applications

Chromatography and Analytical Methods

Poly(ethylene)glycol (PEG) finds extensive use in chromatography and related analytical techniques. Specifically:

Biomedical Applications

PEG’s unique properties make it valuable in biomedical research and applications:

Magnetic Nanoparticles for Biomedical Applications

Mechanism of Action

Future Directions

The future directions of m-PEG20-alcohol could involve its use in the treatment of various cancers. For instance, a mono-PEGylated thermostable Bacillus caldovelox arginase mutant (BCA-M-PEG20) has shown potential as an anti-gastric cancer drug .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H84O21/c1-43-4-5-45-8-9-47-12-13-49-16-17-51-20-21-53-24-25-55-28-29-57-32-33-59-36-37-61-40-41-62-39-38-60-35-34-58-31-30-56-27-26-54-23-22-52-19-18-50-15-14-48-11-10-46-7-6-44-3-2-42/h42H,2-41H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIAEEJHXWQGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H84O21
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301025072
Record name 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59-Icosaoxahenhexacontan-61-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

913.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-PEG20-alcohol

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